molecular formula C11H8FN5 B12045504 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12045504
M. Wt: 229.21 g/mol
InChI Key: QRKXCIXNHJWTIG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2-fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2-fluoroaniline in the presence of a catalytic amount of hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine-4-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts various cellular processes, including cell growth and differentiation, making it a potential therapeutic agent for diseases like cancer.

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H8FN5

Molecular Weight

229.21 g/mol

IUPAC Name

1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)17-11-7(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)

InChI Key

QRKXCIXNHJWTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)N)F

Origin of Product

United States

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